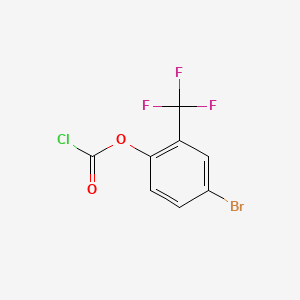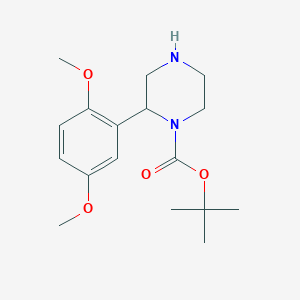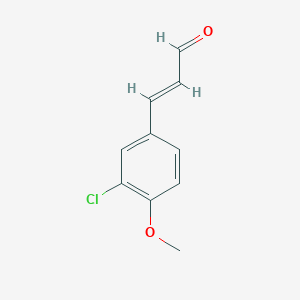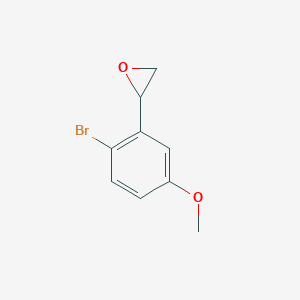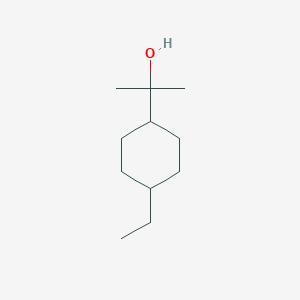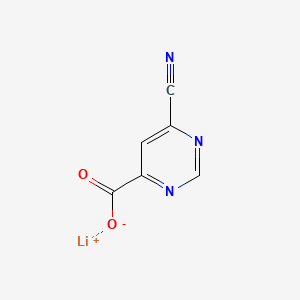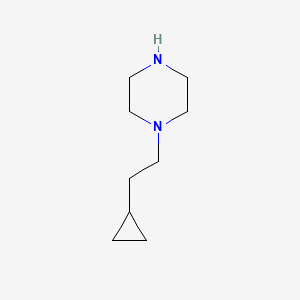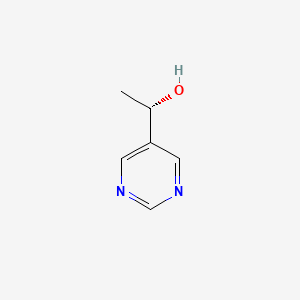
(1S)-1-(pyrimidin-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(pyrimidin-5-yl)ethan-1-ol is an organic compound that features a pyrimidine ring attached to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(pyrimidin-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine and an appropriate chiral alcohol precursor.
Reaction Conditions: A common method involves the use of a chiral catalyst to induce asymmetry in the product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent product quality.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to maintain high purity levels.
化学反応の分析
Types of Reactions: (1S)-1-(pyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of (1S)-1-(pyrimidin-5-yl)ethanone.
Reduction: Formation of (1S)-1-(pyrimidin-5-yl)ethane.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
科学的研究の応用
(1S)-1-(pyrimidin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1S)-1-(pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
(1R)-1-(pyrimidin-5-yl)ethan-1-ol: The enantiomer of (1S)-1-(pyrimidin-5-yl)ethan-1-ol, with different stereochemistry.
(1S)-1-(pyrimidin-4-yl)ethan-1-ol: A similar compound with a pyrimidine ring substituted at a different position.
(1S)-1-(pyridin-5-yl)ethan-1-ol: A compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: this compound is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
(1S)-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/t5-/m0/s1 |
InChIキー |
LHBKMPNNYVQNRE-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=CN=CN=C1)O |
正規SMILES |
CC(C1=CN=CN=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





